Tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate
描述
Tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate is a brominated spirocyclic compound featuring a 2-azaspiro[4.5]decane core. The tert-butyl carbamate (Boc) group at the 2-position enhances steric protection and modulates reactivity, while the bromine substituent at the 8-position serves as a versatile handle for further functionalization, such as cross-coupling reactions or nucleophilic substitutions. This compound is pivotal in medicinal chemistry as a precursor to conformationally constrained α-proline analogs, which are valuable in drug discovery for improving peptide stability and bioavailability .
属性
分子式 |
C14H24BrNO2 |
|---|---|
分子量 |
318.25 g/mol |
IUPAC 名称 |
tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C14H24BrNO2/c1-13(2,3)18-12(17)16-9-8-14(10-16)6-4-11(15)5-7-14/h11H,4-10H2,1-3H3 |
InChI 键 |
KBADLZNVIHOBMU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCC(CC2)Br |
产品来源 |
United States |
准备方法
Preparation Methods of Tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate
General Synthetic Strategy
The preparation of this compound generally involves multi-step organic synthesis starting from readily available cyclic ketones or nitriles, followed by functional group transformations including:
- Formation of the spirocyclic azapiperidine core
- Introduction of the tert-butyl carboxylate protecting group
- Selective bromination at the 8-position
The synthetic routes typically utilize strong bases, halogenating agents, and protecting group chemistry to achieve the desired substitution pattern and spirocyclic framework.
Reported Synthetic Routes
Four-Step Synthesis from 1,4-Dioxaspiro[4.5]decane-8-one (Patent CN111518015A)
A patented method describes a four-step synthesis starting from 1,4-dioxaspiro[4.5]decane-8-one:
| Step | Reaction Description | Reagents & Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Conversion of 1,4-dioxaspiro[4.5]decane-8-one to 1,4-dioxaspiro[4.5]decane-8-carbonitrile | p-Methylsulfonylmethylisocyanide, potassium tert-butoxide; solvent: glycol dimethyl ether/ethanol; 0–20 °C | Not specified | Formation of nitrile intermediate |
| 2 | Alkylation of nitrile with 1-bromo-2-chloroethane under lithium diisopropylamide (LDA) | Solvent: toluene; 0–20 °C; 13 h | Not specified | Introduces 2-chloroethyl substituent |
| 3 | Hydrogenation and cyclization with Raney nickel, followed by reaction with tert-butyl dicarbonate | Solvent: methanol; 50 °C; 50 psi; 6 h | Not specified | Formation of tert-butyl protected spirocyclic intermediate |
| 4 | Deprotection with pyridinium p-toluenesulfonate | Solvent: acetone/water; 70 °C; 15 h | 80% (final product) | Yields tert-butyl 8-oxylidene-2-azaspiro[4.5]decane-2-carboxylate |
This method emphasizes the use of inexpensive starting materials and scalable conditions, with careful temperature and solvent control to optimize yield and purity.
Reduction and Functionalization of Azaspiro Ketones (Literature Procedures)
Reduction of azaspiro ketones to hydroxy derivatives followed by halogenation is a common approach:
The reduction step is typically performed under inert atmosphere to prevent oxidation, and the bromination step requires careful control to avoid over-bromination or side reactions.
Alternative Approaches via Cyclization and Alkylation
Other synthetic strategies involve:
- Cyclization of linear diamine or amino alcohol precursors to form the spirocyclic ring
- Alkylation with tert-butyl halides to introduce the tert-butyl ester protecting group
- Subsequent bromination using mild brominating agents
These methods are less documented specifically for the 8-bromo derivative but are common in spirocyclic azapiperidine synthesis.
Reaction Conditions and Optimization
| Parameter | Typical Range | Impact on Yield and Purity |
|---|---|---|
| Solvent | Glycol dimethyl ether, ethanol, toluene, methanol, acetone/water | Choice affects solubility and reaction rate |
| Temperature | 0–70 °C depending on step | Higher temperatures accelerate reactions but may cause side reactions |
| Pressure | Atmospheric to 50 psi (hydrogenation step) | Elevated pressure necessary for catalytic hydrogenation |
| Reaction Time | 0.5–15 hours | Longer times improve conversion but may increase impurities |
| Catalyst | Raney nickel for hydrogenation | Essential for reduction and cyclization |
Optimization of these parameters is crucial for maximizing yield and minimizing by-products.
Data Summary Table of Key Preparation Steps
| Step | Starting Material | Reagents | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 1,4-Dioxaspiro[4.5]decane-8-one | p-Methylsulfonylmethylisocyanide, KOtBu | 0–20 °C, glycol dimethyl ether/ethanol | 1,4-Dioxaspiro[4.5]decane-8-carbonitrile | Not specified | Nitrile formation |
| 2 | Nitrile intermediate | 1-Bromo-2-chloroethane, LDA | 0–20 °C, toluene, 13 h | 8-(2-Chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile | Not specified | Alkylation |
| 3 | Alkylated nitrile | H2, Raney Ni, tert-butyl dicarbonate | 50 °C, 50 psi, methanol, 6 h | tert-Butyl protected spirocyclic intermediate | Not specified | Reduction & cyclization |
| 4 | Protected intermediate | Pyridinium p-toluenesulfonate | 70 °C, acetone/water, 15 h | tert-Butyl 8-oxylidene-2-azaspiro[4.5]decane-2-carboxylate | 80% | Deprotection |
Mechanistic Insights and Challenges
- The initial conversion of the ketone to nitrile involves nucleophilic attack by isocyanide-derived species under basic conditions.
- Alkylation with 1-bromo-2-chloroethane under LDA forms a key intermediate with a chloroethyl side chain, which upon hydrogenation and cyclization forms the spirocyclic ring.
- The use of tert-butyl dicarbonate introduces the tert-butyl ester protecting group, which is stable under hydrogenation but removable under acidic conditions.
- Deprotection requires mild acidic conditions to avoid decomposition of the spirocyclic core.
- Selective bromination at position 8 can be challenging due to potential competing reactions; controlled conditions and choice of brominating agent are critical.
化学反应分析
Tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions, which can lead to the formation of more complex molecules.
Common reagents used in these reactions include bromine, organic solvents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Drug Discovery: The compound serves as a building block for the synthesis of novel drug candidates.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
作用机制
The mechanism of action of tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
相似化合物的比较
Comparison with Similar Compounds
The structural and functional properties of tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate can be contextualized by comparing it to analogs with varying substituents at the 8-position. Key differences in reactivity, synthetic accessibility, and applications are summarized below.
Reactivity and Functionalization
- Brominated Analog : The bromine atom in this compound enables Suzuki-Miyaura or Buchwald-Hartwig couplings, making it superior for introducing aryl/heteroaryl groups compared to fluorine or oxygen analogs .
- Difluoro Analog : The geminal difluoro group induces electron-withdrawing effects, stabilizing transition states in nucleophilic additions. However, its synthesis requires harsh fluorination conditions (e.g., -78°C with BF₃·Et₂O) .
- Oxa Analog : The ether linkage improves solubility in polar solvents but limits further functionalization due to the inertness of the oxygen atom .
Physicochemical Properties
- Polarity : The oxa analog exhibits higher polarity (logP ~1.2) compared to the brominated (logP ~2.8) and difluoro (logP ~2.5) derivatives, as evidenced by HPLC retention times .
- Thermal Stability : Brominated and difluoro derivatives decompose above 200°C, while the oxa analog shows lower thermal stability (decomposition at ~180°C) due to ether linkage vulnerability .
Research Findings and Data Tables
Table 1: NMR Chemical Shifts (δ, ppm) for Key Compounds
| Compound | ¹H NMR (Key Signals) | ¹³C NMR (Key Signals) |
|---|---|---|
| 8-Bromo analog | 3.87–3.56 (m, Boc-CH₂), 1.61–1.38 (m, tert-butyl) | 176.23 (C=O), 79.90 (Boc C), 43.42 (spiro C) |
| 8,8-Difluoro analog | 4.25–4.00 (m, CH₂F₂), 1.80–1.65 (m, cyclohexane) | 175.55 (C=O), 66.16 (CF₂), 32.42 (spiro C) |
| 8-Oxa analog | 3.87–3.56 (m, OCH₂), 1.61–1.38 (m, tert-butyl) | 176.23 (C=O), 64.27 (OCH₂), 34.98 (spiro C) |
生物活性
Tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which offers potential applications in drug discovery and organic synthesis. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound is characterized by a rigid spirocyclic framework that enhances its biological activity. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C13H22BrNO3 |
| Molecular Weight | 320.22 g/mol |
| CAS Number | 2763779-63-9 |
| Structure | Structure |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The spirocyclic structure enhances binding affinity and selectivity, potentially leading to improved therapeutic effects in various conditions.
- Enzyme Inhibition : The compound can serve as a scaffold for designing enzyme inhibitors, particularly those involved in metabolic pathways.
- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways relevant to disease processes.
Biological Activity and Therapeutic Applications
Research indicates that this compound has promising applications in several therapeutic areas:
- Metabolic Disorders : Its structural features may contribute to the inhibition of enzymes linked to metabolic diseases, similar to findings with other spirocyclic compounds.
- Cancer Research : Preliminary studies suggest potential anti-cancer properties, particularly through the modulation of signaling pathways involved in cell proliferation.
Case Studies
- In Vitro Studies : A study demonstrated that derivatives of spirocyclic compounds exhibit significant inhibition of specific enzyme isoforms related to metabolic syndromes. For instance, compounds structurally related to tert-butyl 8-bromo-2-azaspiro[4.5]decane have shown IC50 values comparable to known inhibitors like carbenoxolone .
- Pharmacokinetics : Investigations into the pharmacokinetic properties indicate that the spirocyclic nature may enhance bioavailability and reduce metabolic degradation compared to linear analogs.
Comparative Analysis with Similar Compounds
The following table summarizes key differences between this compound and structurally similar compounds:
| Compound Name | Key Features | Potential Applications |
|---|---|---|
| This compound | Contains bromine for substitution | Drug design, enzyme inhibition |
| Tert-butyl 8-hydroxymethyl-2-azaspiro[4.5]decane-2-carboxylate | Hydroxymethyl group enhances solubility | Potential for metabolic modulation |
| Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | Oxo group introduces different reactivity | Applications in peptide synthesis |
常见问题
Q. What are the key safety considerations when handling tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate in laboratory settings?
- Methodological Answer : Safety protocols must prioritize avoiding inhalation, skin/eye contact, and dust formation. Use PPE: chemical-resistant gloves (nitrile), safety goggles, and lab coats. Ensure local exhaust ventilation during handling. In case of spills, avoid dust generation; collect material in sealed containers and dispose via licensed waste management services. Fire hazards include toxic gases (e.g., HBr, CO); use water fog, dry powder, or CO₂ extinguishers .
Q. What are the common synthetic routes for this compound?
- Methodological Answer : Synthesis typically involves functionalization of a spirocyclic precursor. For example:
- Step 1 : Boc protection of a spirocyclic amine (e.g., using Boc₂O in dichloromethane with triethylamine) .
- Step 2 : Bromination at the 8-position via electrophilic substitution or radical-mediated methods. Optimize reaction conditions (e.g., NBS in CCl₄ under UV light) to minimize side products.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .
Q. How is structural confirmation performed for this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR and HRMS :
- ¹H NMR : Look for characteristic peaks: tert-butyl group (~1.4 ppm, singlet), sp³-hybridized protons in the spirocyclic ring (3.0–4.0 ppm), and bromine-induced splitting patterns.
- HRMS : Confirm molecular ion [M+H]⁺ (calculated for C₁₄H₂₃BrN₂O₂: ~355.08 g/mol) .
Advanced Research Questions
Q. How can reaction yields be optimized during bromination of the spirocyclic core?
- Methodological Answer :
- Solvent Selection : Use non-polar solvents (CCl₄, CH₂Cl₂) to stabilize bromine radicals and reduce side reactions.
- Catalysis : Add catalytic AIBN or light initiation for radical bromination.
- Temperature Control : Maintain 0–25°C to suppress over-bromination. Monitor via TLC (Rf shift from precursor).
- Post-Reaction Quenching : Use Na₂S₂O₃ to neutralize excess Br₂, followed by aqueous extraction .
Q. How to resolve contradictions in reported biological activity data for similar spirocyclic compounds?
- Methodological Answer :
- Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays (e.g., SPR or ITC).
- Structural Analog Comparison : Compare tert-butyl 8-bromo derivatives with iodomethyl or oxo analogs (e.g., tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate) to identify SAR trends.
- Meta-Analysis : Cross-reference data from peer-reviewed studies (avoid commercial sources like BenchChem) .
Q. What strategies mitigate decomposition during large-scale synthesis?
- Methodological Answer :
- Stability Analysis : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation pathways (e.g., de-bromination or Boc-deprotection).
- Process Optimization : Use flow chemistry for exothermic bromination steps, ensuring rapid heat dissipation.
- Inert Atmosphere : Perform reactions under N₂/Ar to prevent oxidation .
Q. How to design experiments probing the compound’s interaction with enzyme targets?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock to predict binding poses in enzyme active sites (e.g., proteases or kinases).
- Kinetic Assays : Measure IC₅₀ via fluorogenic substrates (e.g., for caspase-3) or radioactive labeling.
- Mutagenesis : Introduce point mutations (e.g., Ala-scanning) to validate critical binding residues .
Data Contradiction Analysis
Q. Conflicting NMR data for spirocyclic derivatives: How to troubleshoot?
- Methodological Answer :
- Dynamic Effects : Check for conformational flexibility (e.g., chair-flip in decane rings) causing peak splitting. Use variable-temperature NMR to freeze rotamers.
- Impurity Profiling : Compare with LC-MS data to identify byproducts (e.g., de-Boc or oxidized species).
- Solvent Artifacts : Ensure deuterated solvents (CDCl₃, DMSO-d₆) are anhydrous and free from acidic protons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
